Tenacissoside X
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Overview
Description
Tenacissoside X is a bioactive compound isolated from the plant Marsdenia tenacissima, a traditional Chinese herbal medicine. Marsdenia tenacissima has been used for centuries in the treatment of various ailments such as asthma, tracheitis, and rheumatism . This compound is a pregnane glycoside with a complex molecular structure, characterized by multiple hydroxyl groups and glycosidic linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenacissoside X involves multiple steps, starting from the extraction of the compound from Marsdenia tenacissima. The plant material is first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The purified compound is then crystallized and dried to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tenacissoside X undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: Glycosidic linkages in this compound can undergo substitution reactions to form different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique bioactive properties .
Scientific Research Applications
Tenacissoside X has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Biology: this compound is used to study the biological activities of glycosides, including their effects on cell signaling and metabolism.
Medicine: The compound has shown potential in the treatment of cancer, inflammation, and immune disorders.
Mechanism of Action
Tenacissoside X exerts its effects through multiple molecular targets and pathways:
Apoptosis: It promotes apoptosis in cancer cells by activating the P53 pathway.
Angiogenesis: The compound inhibits angiogenesis by targeting the HIF1α pathway.
Immune Function: This compound enhances immune function by modulating the JAK-1 pathway.
Comparison with Similar Compounds
Tenacissoside X is unique among pregnane glycosides due to its specific molecular structure and bioactive properties. Similar compounds include:
Tenacissoside G: Another pregnane glycoside with similar anti-tumor properties.
Tenacissoside H: Known for its anti-inflammatory effects.
Marsdeosides A-I: A group of pregnane glycosides isolated from Marsdenia tenacissima with varying biological activities.
This compound stands out due to its potent anti-tumor and immune-modulating effects, making it a valuable compound for further research and development .
Biological Activity
Tenacissoside X is a bioactive compound derived from Marsdenia tenacissima, a plant known for its medicinal properties in traditional Chinese medicine. Research into the biological activities of this compound has highlighted its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure. The molecular formula and structure are essential for understanding its interaction with biological systems.
- Molecular Formula : C₃₃H₄₈O₁₈
- Molecular Weight : 668.8 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
1. Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. It inhibits cancer cell proliferation and induces apoptosis through various mechanisms:
- Cell Cycle Arrest : In studies involving colon cancer cells, this compound was found to induce G0/G1 phase arrest, leading to reduced cell proliferation.
- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
2. Anti-inflammatory Effects
this compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- NF-κB Pathway Modulation : It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
Several studies have investigated the effects of this compound on various cancer types:
Tables of Biological Activity
The following table summarizes the biological activities observed with this compound across different studies:
Properties
IUPAC Name |
[3-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNADKAKBYPRBPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H96O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.